molecular formula C20H26N4O3 B5540153 1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide

1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide

Cat. No. B5540153
M. Wt: 370.4 g/mol
InChI Key: JNODWGHLPHFQFE-UHFFFAOYSA-N
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Description

The compound is a part of a class of chemicals that are often studied for their potential applications in medicinal chemistry and imaging studies. It features a complex structure with a piperidine backbone, which is a common motif in many biologically active compounds.

Synthesis Analysis

  • The synthesis of similar compounds involves multi-step processes, often starting from simpler pyrazole or piperidine precursors. For example, Katoch-Rouse and Horti (2003) demonstrated the synthesis of a related compound using nucleophilic displacement of bromide in a bromopyrazole ring (Katoch-Rouse & Horti, 2003).
  • Microwave-assisted synthesis methods have also been employed for similar compounds, offering a more efficient synthesis route as noted by Milosevic et al. (2015) (Milosevic et al., 2015).

Molecular Structure Analysis

  • The molecular structure of such compounds is characterized by the presence of a piperidine ring, which often adopts a chair conformation. For example, Kumar et al. (2018) performed a structural analysis of a similar pyrazole derivative, revealing the conformational details (Kumar et al., 2018).
  • X-ray crystallography is commonly used for structural determination, as seen in the work of Wang et al. (2017) on a related compound (Wang et al., 2017).

Chemical Reactions and Properties

  • Compounds with this structure have been involved in various chemical reactions, including amidation and Claisen-Schmidt reactions, leading to the formation of different heterocyclic systems. Research by Amr et al. (2008) illustrates the versatility of these compounds in forming various derivatives (Amr et al., 2008).

Physical Properties Analysis

  • The physical properties of such compounds, including their stability, solubility, and melting points, are influenced by the nature of the substituents on the piperidine and pyrazole rings. Research in this area focuses on understanding these properties to predict the behavior of these compounds under different conditions.

Chemical Properties Analysis

  • The chemical properties, such as reactivity and binding affinity, are key to understanding the potential applications of these compounds. Studies like those conducted by Shim et al. (2002) provide insights into how these compounds interact with biological receptors (Shim et al., 2002).

properties

IUPAC Name

1-(2-methoxyacetyl)-N-[2-(1-phenylpyrazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-27-15-19(25)23-11-8-17(9-12-23)20(26)21-10-7-16-13-22-24(14-16)18-5-3-2-4-6-18/h2-6,13-14,17H,7-12,15H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNODWGHLPHFQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide

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